3-acetyl-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
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Description
3-acetyl-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C23H22FN5O3 and its molecular weight is 435.459. The purity is usually 95%.
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Biological Activity
The compound 3-acetyl-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a derivative of the 1,2,3-triazole class, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The structure of the compound can be broken down into several key components:
- Triazole Ring : Known for its role in enhancing biological activity through various interactions.
- Piperidine Moiety : Often associated with neuroactive properties.
- Aromatic Systems : Contributing to the lipophilicity and potential for binding to biological targets.
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells by triggering oxidative stress pathways and inhibiting key signaling cascades such as Notch-AKT pathways .
Case Study : A related compound demonstrated strong inhibition of cell proliferation in breast cancer models, with observed IC50 values indicating potent activity against cancer cell lines .
Antimicrobial Activity
The triazole derivatives are also noted for their antimicrobial properties. Several studies have reported that similar compounds exhibit activity against a range of pathogens including bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid synthesis .
Table 1: Antimicrobial Activity of Related Triazole Compounds
Compound Name | Target Pathogen | Activity (IC50/μM) | Mechanism of Action |
---|---|---|---|
Compound A | E. coli | 5.0 | Cell wall synthesis inhibition |
Compound B | S. aureus | 4.2 | Nucleic acid synthesis interference |
Compound C | Candida albicans | 6.7 | Disruption of cell membrane integrity |
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Production : Induces oxidative stress leading to apoptosis in cancer cells.
- Inhibition of Key Signaling Pathways : Such as the Notch-AKT pathway which is crucial for cell survival and proliferation in cancer contexts .
- Interference with Protein Synthesis : Similar compounds have shown to disrupt protein synthesis in microbial cells.
Research Findings
A comprehensive study on triazole derivatives indicated that modifications at various positions significantly affect their biological activity. For example:
Properties
IUPAC Name |
3-acetyl-N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O3/c1-15(30)16-4-2-5-17(12-16)22(31)25-19-8-10-28(11-9-19)23(32)21-14-29(27-26-21)20-7-3-6-18(24)13-20/h2-7,12-14,19H,8-11H2,1H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNSIPKZEKXADO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.